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Compound of Interest

Compound Name:
3-hydroxy-1H-indazole-5-

carboxylic acid

Cat. No.: B1360815 Get Quote

An In-depth Technical Guide to 3-Hydroxy-1H-
Indazole-5-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical

properties of 3-hydroxy-1H-indazole-5-carboxylic acid, a heterocyclic compound of interest

in medicinal chemistry and drug discovery. Due to the limited availability of experimental data

for this specific molecule, this guide also incorporates information from closely related

analogues to provide a predictive assessment of its characteristics.

Chemical Identity and Physical Properties
3-Hydroxy-1H-indazole-5-carboxylic acid, with the CAS number 787580-93-2, is a derivative

of the indazole bicyclic system.[1] The indazole core is a significant scaffold in the development

of therapeutic agents due to its diverse biological activities.[2] A crucial aspect of 3-

hydroxyindazoles is their existence in a tautomeric equilibrium with the corresponding indazol-

3(2H)-one form.[3][4] This keto-enol tautomerism significantly influences the compound's

physical and chemical properties, as well as its interactions with biological targets.[5]

Table 1: General and Physical Properties of 3-Hydroxy-1H-Indazole-5-Carboxylic Acid and

Related Analogues
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Property
Value for 3-Hydroxy-1H-
Indazole-5-Carboxylic Acid

Value for Related
Analogues

Molecular Formula C₈H₆N₂O₃[1]
C₈H₆N₂O₂ (1H-Indazole-3-

carboxylic acid)[6]

Molecular Weight 178.14 g/mol [1][3]
162.15 g/mol (1H-Indazole-3-

carboxylic acid)[6]

CAS Number 787580-93-2[1]
4498-67-3 (1H-Indazole-3-

carboxylic acid)[6]

Appearance
Not specified (likely off-white to

yellow powder)

Off-white to yellow crystalline

powder (1H-Indazole-3-

carboxylic acid)[6]

Melting Point Data not available
262-271 °C (1H-Indazole-3-

carboxylic acid)[6]

Boiling Point Data not available
Predicted: 443.7±18.0 °C (1H-

Indazole-3-carboxylic acid)[7]

Solubility Data not available

Slightly soluble in DMSO and

Methanol (1H-Indazole-3-

carboxylic acid)[7]

pKa Data not available
Predicted: 3.03±0.10 (1H-

Indazole-3-carboxylic acid)[7]

Storage Conditions 2-8°C, protect from light[3]
Store at 0-8°C (1H-Indazole-3-

carboxylic acid)[6]

Chemical Properties and Reactivity
The chemical behavior of 3-hydroxy-1H-indazole-5-carboxylic acid is dictated by its three

key functional groups: the indazole ring, the hydroxyl group, and the carboxylic acid moiety.

The indazole ring system is aromatic and can undergo electrophilic substitution reactions. The

hydroxyl group at the 3-position is acidic and can be deprotonated or participate in hydrogen

bonding. The carboxylic acid at the 5-position is also acidic and can be converted to esters,

amides, or other derivatives.[8]
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Tautomerism
As mentioned, 3-hydroxy-1H-indazole-5-carboxylic acid exists in equilibrium with its keto

tautomer, 3-oxo-2,3-dihydro-1H-indazole-5-carboxylic acid.[3] The position of this equilibrium

can be influenced by the solvent, pH, and temperature.[5] The 1H-indazole tautomer is

generally the more thermodynamically stable form for indazole itself.[4][5]

Figure 1: Keto-enol tautomerism of 3-hydroxy-1H-indazole-5-carboxylic acid.

Spectral Data (Predicted)
While specific spectral data for 3-hydroxy-1H-indazole-5-carboxylic acid is not readily

available, its expected spectral characteristics can be predicted based on its structure and data

from analogous compounds.

Table 2: Predicted Spectral Characteristics
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Technique Predicted Features

¹H NMR

- Aromatic protons on the benzene ring (multiple

signals in the 7.0-8.5 ppm range).[9][10] - A

broad singlet for the carboxylic acid proton (>10

ppm).[9] - A broad singlet for the N-H proton of

the indazole ring (around 13 ppm in DMSO-d₆).

[9] - A signal for the hydroxyl proton, which may

be broad and its position dependent on solvent

and concentration.

¹³C NMR

- Signals for the aromatic carbons in the 110-

150 ppm range. - A signal for the carboxylic acid

carbonyl carbon around 165-175 ppm. - A signal

for the C3 carbon bearing the hydroxyl group,

with its chemical shift influenced by the

tautomeric equilibrium.

IR Spectroscopy

- A very broad O-H stretching band for the

carboxylic acid from approximately 2500-3300

cm⁻¹.[11][12] - A strong C=O stretching band for

the carboxylic acid around 1700 cm⁻¹.[11][12] -

O-H stretching for the phenolic hydroxyl group

around 3200-3600 cm⁻¹. - C=C and C=N

stretching bands for the aromatic system in the

1450-1620 cm⁻¹ region.

Mass Spectrometry

- A molecular ion peak (M⁺) corresponding to

the molecular weight of 178.14. - Fragmentation

patterns may include the loss of H₂O, CO, and

CO₂.[13]

Experimental Protocols
Plausible Synthesis Protocol
A specific synthesis protocol for 3-hydroxy-1H-indazole-5-carboxylic acid is not detailed in

the available literature. However, a plausible route can be adapted from the synthesis of similar

compounds, such as the demethylation of a methoxy precursor.
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Plausible Synthetic Pathway

5-Methoxy-1H-indazole-3-carboxylic acid ester

Boron Tribromide (BBr3)
in Dichloromethane (DCM)

Demethylation and
Ester Hydrolysis

1.

3-Hydroxy-1H-indazole-5-carboxylic acid
(Crude Product)

Aqueous Workup
(e.g., water, dilute HCl)

Purification

2.

Purified 3-Hydroxy-1H-indazole-5-carboxylic acid

Click to download full resolution via product page

Figure 2: A plausible synthetic pathway for 3-hydroxy-1H-indazole-5-carboxylic acid.

Methodology:

Starting Material: 5-Methoxy-1H-indazole-3-carboxylic acid methyl (or ethyl) ester.
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Demethylation and Hydrolysis:

Dissolve the starting material in anhydrous dichloromethane (DCM) under an inert

atmosphere (e.g., nitrogen or argon) and cool the solution to -78 °C in a dry ice/acetone

bath.

Slowly add a solution of boron tribromide (BBr₃) in DCM (typically 2-3 equivalents) to the

cooled solution.

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS).

Workup:

Carefully quench the reaction by the slow addition of water or methanol at 0 °C.

Acidify the aqueous layer with dilute HCl to precipitate the product.

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Purification:

The crude product can be purified by recrystallization from a suitable solvent system (e.g.,

ethanol/water) or by column chromatography on silica gel.

Characterization Workflow
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Experimental Characterization Workflow

Synthesized Compound

Purity Assessment
(HPLC)

Molecular Weight Confirmation
(Mass Spectrometry)

Structural Elucidation
(¹H and ¹³C NMR)

Functional Group Analysis
(IR Spectroscopy)

Data Analysis and
Structure Confirmation

Click to download full resolution via product page

Figure 3: A typical experimental workflow for the characterization of the synthesized
compound.

Methodology:

High-Performance Liquid Chromatography (HPLC): To determine the purity of the

synthesized compound. A reverse-phase C18 column with a gradient of water and

acetonitrile (both containing 0.1% formic acid or trifluoroacetic acid) is a common method.

Mass Spectrometry (MS): To confirm the molecular weight of the compound. High-resolution

mass spectrometry (HRMS) can be used to confirm the elemental composition.[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are

essential for confirming the chemical structure. Deuterated dimethyl sulfoxide (DMSO-d₆) is

a common solvent for this class of compounds.[9]

Infrared (IR) Spectroscopy: To identify the key functional groups present in the molecule,

such as O-H, C=O, and the aromatic system.[12]

Biological and Pharmaceutical Relevance
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Indazole derivatives are a well-established class of compounds with a broad spectrum of

biological activities.[2] They have been investigated for their potential as:

Anti-cancer agents: Some indazole-containing drugs are approved for cancer therapy.[5]

Anti-inflammatory agents: The indazole scaffold is present in several non-steroidal anti-

inflammatory drugs (NSAIDs).[5]

Synthetic Cannabinoids: Indazole-3-carboxamides are a prominent class of synthetic

cannabinoid receptor agonists. The hydroxylation of the indazole core is a known metabolic

pathway for these compounds.[15]

Serotonin Receptor Antagonists: Certain indazole derivatives are potent 5-HT₃ receptor

antagonists used to manage chemotherapy-induced nausea and vomiting.[9]

The introduction of a hydroxyl group and a carboxylic acid moiety to the indazole scaffold, as in

3-hydroxy-1H-indazole-5-carboxylic acid, can significantly modulate its pharmacokinetic and

pharmacodynamic properties. These functional groups can serve as handles for further

chemical modification or as key interaction points with biological targets.[6]

Conclusion
3-Hydroxy-1H-indazole-5-carboxylic acid is a fascinating molecule with significant potential

in medicinal chemistry. Its key features include the versatile indazole core, the presence of

reactive hydroxyl and carboxylic acid functional groups, and its existence in a tautomeric

equilibrium. While experimental data for this specific compound is limited, this guide provides a

solid foundation for researchers by presenting its known attributes and offering predictive

insights into its properties and behavior based on the well-studied chemistry of related indazole

derivatives. Further research into the synthesis, characterization, and biological evaluation of

this compound is warranted to fully explore its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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